Home > Products > Screening Compounds P122717 > 11-(Iodomethyl)tricosane
11-(Iodomethyl)tricosane -

11-(Iodomethyl)tricosane

Catalog Number: EVT-1799059
CAS Number:
Molecular Formula: C24H49I
Molecular Weight: 464.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

11-(Iodomethyl)tricosane is a specialized organic compound primarily utilized as an intermediate in organic synthesis. It belongs to the class of long-chain alkyl halides, specifically featuring an iodine atom attached to the eleventh carbon of a tricosane chain. This compound can be synthesized from its precursor, 11-methyltricosane, through halogenation processes.

Source and Classification

11-(Iodomethyl)tricosane can be sourced from various chemical suppliers and is classified under organic compounds, particularly as an alkyl iodide. Its molecular formula is C24H49IC_{24}H_{49}I, indicating it comprises a long hydrocarbon chain with an iodine substituent.

Synthesis Analysis

Methods and Technical Details

The synthesis of 11-(iodomethyl)tricosane typically involves the reaction of 11-methyltricosane with iodine in the presence of a suitable solvent and catalyst. One effective method utilizes triphenylphosphine as a reducing agent along with imidazole to facilitate the substitution reaction. The general procedure includes:

  1. Reactants: 11-methyltricosane, iodine, triphenylphosphine, and dichloromethane.
  2. Conditions: The reaction is performed at low temperatures (around 0 °C) to control the reactivity of iodine.
  3. Procedure: The reactants are mixed in a round-bottom flask under inert atmosphere conditions to prevent oxidation or unwanted side reactions.

This method allows for high yields of the desired product while minimizing by-products through careful control of reaction conditions .

Molecular Structure Analysis

Structure and Data

The molecular structure of 11-(iodomethyl)tricosane features a linear tricosane backbone with an iodine atom attached to the eleventh carbon atom. This specific positioning of the iodine substituent impacts the compound's reactivity and properties.

  • Molecular Formula: C24H49IC_{24}H_{49}I
  • Molecular Weight: Approximately 408.58 g/mol
  • Structural Representation:
    • The compound can be represented as follows:
    CH3(CH2)10CH(I)CH2(CH2)10CH3\text{CH}_3(\text{CH}_2)_{10}\text{CH}(\text{I})\text{CH}_2(\text{CH}_2)_{10}\text{CH}_3
Chemical Reactions Analysis

Reactions and Technical Details

11-(Iodomethyl)tricosane can undergo several types of chemical reactions due to the presence of the iodomethyl group:

  1. Nucleophilic Substitution Reactions: The iodine atom can be replaced by nucleophiles such as hydroxide ions, amines, or cyanides, leading to various derivatives.
  2. Reduction Reactions: It can be reduced to form 11-methyltricosane using reducing agents like lithium aluminum hydride.
  3. Oxidation Reactions: Oxidation can yield products like 11-formyltricosane when treated with oxidizing agents such as pyridinium chlorochromate.

These reactions are significant in synthetic organic chemistry for producing more complex molecules from simpler precursors .

Mechanism of Action

Process and Data

The mechanism of action for 11-(iodomethyl)tricosane primarily revolves around its role as a reactive intermediate. In nucleophilic substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom it was attached to. This process can be summarized in two main steps:

  1. Formation of a Carbocation: The bond between carbon and iodine breaks, forming a carbocation.
  2. Nucleophilic Attack: A nucleophile then attacks the carbocation, leading to the formation of a new bond.

This mechanism is crucial for synthesizing various organic compounds with specific functionalities .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically a colorless to light yellow liquid.
  • Boiling Point: Estimated around 300 °C (exact value may vary).
  • Density: Approximately 0.96g cm30.96\,\text{g cm}^3.
  • Solubility: Soluble in organic solvents like dichloromethane but insoluble in water.
  • Flash Point: Approximately 148 °C.

These properties indicate that 11-(iodomethyl)tricosane is stable under standard conditions but should be handled with care due to its reactivity .

Applications

Scientific Uses

11-(Iodomethyl)tricosane serves various applications in scientific research and industrial chemistry:

  1. Intermediate in Organic Synthesis: It is used to synthesize other complex organic molecules, particularly in pharmaceutical chemistry.
  2. Material Science: It can be employed in creating surfactants or modifying polymer properties due to its long hydrophobic chain.
  3. Electronics: Potential applications in organic electronics where it may serve as a precursor for organic semiconductors or photovoltaic materials.

The versatility of this compound makes it valuable across multiple fields within chemistry and materials science .

Synthetic Strategies and Methodological Innovations

Alkylation and Halogenation Protocols for Iodomethyl Group Introduction

The strategic installation of the iodomethyl (–CH₂I) functionality onto extended alkyl chains represents a foundational synthetic challenge in preparing 11-(iodomethyl)tricosane (C₂₄H₄₉I). This C₂₄ iodinated alkane serves as a crucial intermediate in organic synthesis and materials science, requiring precise methodologies for its construction. Two primary approaches dominate this synthetic objective: direct halogenation of preformed alkyl frameworks and alkylative functionalization of precursor molecules.

Radical-Mediated Halogenation: The direct introduction of iodine via free-radical halogenation follows a well-established chain mechanism, though iodine presents unique reactivity challenges compared to lighter halogens. While chlorination and bromination of unactivated alkanes proceed efficiently under thermal or photolytic conditions (initiation via X₂ homolysis), iodine's reactivity follows the inverse order: F₂ > Cl₂ > Br₂ > I₂ [1]. This limitation necessitates careful optimization. The reaction proceeds through hydrogen abstraction by halogen radicals to generate carbon-centered radicals, followed by iodine atom transfer. However, the endothermic nature of hydrogen abstraction by iodine radicals (H–I bond strength = 71 kcal/mol) renders standard alkane iodination inefficient [1]. To circumvent this, iodine carriers or activated iodine sources are employed.

Appel Reaction and Related Methodologies: A highly effective strategy leverages the Appel reaction or its modern variants. This involves converting a primary alcohol precursor, such as 11-(hydroxymethyl)tricosane, using triphenylphosphine (PPh₃) and iodine (I₂). The mechanism proceeds via formation of a phosphonium iodide intermediate ([Ph₃P⁺–I]⁻), which undergoes nucleophilic displacement by the alcohol oxygen, generating an alkoxyphosphonium ion. This highly electrophilic species is rapidly attacked by iodide, yielding the desired alkyl iodide and triphenylphosphine oxide (Ph₃P=O) [5]. Recent innovations focus on solvent systems and phosphine alternatives to enhance atom economy and facilitate purification. For example, silicaphosphine (Silphos, [P(Cl)₃−ₙ(SiO₂)ₙ]) combined with molecular iodine in refluxing acetonitrile offers a heterogeneous approach with simplified work-up via filtration, achieving high yields for primary alkyl iodides [5]. Similarly, ionic liquids like [bmim][I] (1-butyl-3-methylimidazolium iodide) combined with Brønsted acids efficiently convert alcohols to alkyl iodides under mild conditions, benefiting from easy product isolation [5].

Alternative Alkylative Routes: Dehydrohalogenation followed by hydroiodination offers another pathway. Controlled anti-Markovnikov addition of HI across terminal alkenes like 11-methylenetricosane is achievable using specific catalytic systems. For instance, employing trimethylbromosilane (Me₃SiBr) and oxygen with trace Cu(I) catalysts (present in commercial TMSBr) promotes anti-Markovnikov addition, yielding the primary iodide 11-(iodomethyl)tricosane selectively [5]. Conversely, Markovnikov addition yielding the secondary iodide predominates with FeBr₂ catalysis.

Table 1: Comparison of Key Halogenation Methods for Iodomethyl Group Installation

MethodSubstrate RequirementKey Reagents/ConditionsAdvantagesLimitationsYield Range (Typical)
Appel ReactionPrimary Alcohol (R-CH₂-OH)PPh₃, I₂, inert solvent (e.g., CH₂Cl₂, toluene)Well-established, high yields for primary iodidesPh₃P=O byproduct difficult to remove70-90%
Silphos/I₂Primary AlcoholSilphos, I₂, CH₃CN, refluxHeterogeneous, easy filtration, no P=O residueRequires reflux conditions85-95%
Ionic Liquid [bmim][I]/AcidPrimary Alcohol[bmim][I], e.g., H₂SO₄ or TsOH, RT - 80°CMild conditions, easy separation, recyclable ILCost of ionic liquid, acid compatibility75-88%
Anti-Markovnikov HydroiodinationTerminal Alkene (R-CH=CH₂)TMSBr, O₂, ppm Cu(I), RTDirect alkene functionalization, high regioselectivityRequires O₂ atmosphere, trace metal control60-80%
Radical IodinationAlkane with suitable HI₂, Peroxide initiator or light, ΔTheoretically directLow efficiency for specific methylene sites<30% (Unoptimized)

Stille and Suzuki Cross-Coupling Reactions in Functionalized Alkane Synthesis

The construction of the extended C₂₃ backbone of 11-(iodomethyl)tricosane can be strategically achieved through transition-metal-catalyzed cross-coupling reactions, leveraging the iodomethyl group either as a pre-formed coupling partner or as a post-coupling functionalization handle. While traditionally associated with (hetero)aryl or alkenyl systems, Stille and Suzuki couplings have found application in synthesizing complex, functionalized alkanes.

Stille Coupling (Pd-Catalyzed C–C Bond Formation): The Stille reaction couples organostannanes (R–SnR₃) with organic electrophiles (R'–X, X = Br, I, OTf) using palladium catalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃). Its application to alkyl systems requires careful consideration due to slower transmetalation rates compared to sp²-hybridized carbons and potential β-hydride elimination from alkylpalladium intermediates. However, stabilized alkylstannanes or specific ligands can mitigate these issues. A relevant strategy involves synthesizing a tricosanylstannane (e.g., CH₃(CH₂)₂₂CH₂SnBu₃) and coupling it with methyl iodide (CH₃I) under Stille conditions. While feasible, the reaction faces limitations:

  • Toxicity: Organotin reagents (R–SnBu₃) are highly toxic and environmentally hazardous, complicating handling and disposal [2] [6].
  • Purification: Complete removal of tin byproducts from long-chain aliphatic products like C₂₄H₄₉I can be challenging, impacting purity [6].
  • Cost: Organotin reagents are often expensive, especially on larger scales.Recent advances focus on low-toxicity alternatives and stereoselective protocols. Biscoe's work on stereoretentive Pd-catalyzed Stille coupling using secondary alkyl azastannatranes demonstrates high fidelity in transferring alkyl group configuration [6]. Although primarily demonstrated for shorter chains, this principle could be adapted for introducing stereocenters near the terminus of tricosane derivatives. For synthesizing symmetric or terminally functionalized linear alkanes like 11-(iodomethyl)tricosane, Stille coupling offers a viable but less attractive route due to the drawbacks mentioned.

Suzuki-Miyaura Coupling (Pd-Catalyzed C–C Bond Formation): The Suzuki reaction, coupling organoboranes (R–B(OR)₂) with organic halides (R'–X) in the presence of a Pd catalyst and a base, presents a more environmentally friendly alternative to Stille chemistry. Boronic acids and esters are generally less toxic and easier to handle and remove than organostannanes. Synthesis of 11-(iodomethyl)tricosane could involve coupling an alkylboronic ester (e.g., CH₃(CH₂)₁₀CH₂Bpin) with an alkyl iodide containing the iodomethyl group (e.g., ICH₂(CH₂)₁₁CH₂I, using one iodide as the coupling partner). The mechanism involves three key steps [2]:

  • Oxidative Addition: Pd(0) inserts into the C–I bond of the alkyl iodide electrophile.
  • Transmetalation: The alkylborane, activated by base (e.g., OH⁻) to form a more nucleophilic [R–B(OR)₃]⁻ species, transfers its alkyl group (R) to the Pd(II) center.
  • Reductive Elimination: The coupled product (R–R') is formed, regenerating the Pd(0) catalyst.For alkyl-alkyl Suzuki coupling, challenges include competitive protodeborylation of the alkylborane and β-hydride elimination from the alkylpalladium intermediate before reductive elimination. These are mitigated by using Pd catalysts with bulky, electron-donating ligands (e.g., Pd-PEPPSI-IPent, Pd(tBu₃P)₂) that favor reductive elimination, and carefully optimized bases [2]. While alkyl-alkyl Suzuki couplings are more challenging than aryl variants, they offer a "greener" route to the C₂₄ backbone compared to Stille. The iodomethyl group can be introduced either before coupling (on the electrophile) or after coupling via functional group interconversion (e.g., alcohol to iodide).

Comparison for Alkane Synthesis: For constructing the linear C₂₄ skeleton of 11-(iodomethyl)tricosane specifically, classical chain-elongation methods (e.g., malonate alkylations, Wittig reactions followed by reduction) often offer greater efficiency and scalability than Stille or Suzuki couplings between two complex alkyl fragments. However, Suzuki coupling shines when introducing specific functional groups or complex fragments at precise positions along the chain or when the iodomethyl-bearing fragment is readily available as a boronic ester. Stille coupling, despite its drawbacks, remains valuable for specific stereoselective transformations difficult to achieve otherwise. The choice hinges on the availability of precursors and the specific substitution pattern required.

Optimization of Solvent Systems and Catalysts for High-Yield Iodoalkane Production

Achieving high yields and purity in the synthesis of 11-(iodomethyl)tricosane critically depends on the judicious selection of solvents and catalysts, tailored to the specific reaction mechanism employed (e.g., Appel reaction, Hydroiodination, Cross-Coupling).

Solvent Optimization: The solubility of long-chain hydrocarbon precursors and the polarity required for the reaction mechanism dictate solvent choice.

  • Appel Reaction & Ionic Liquid Methods: Non-polar solvents like toluene or dichloromethane (DCM) are traditional for the Appel reaction, effectively dissolving long alkyl chains. However, DCM's environmental and health concerns drive interest in alternatives. Toluene remains a common choice, balancing solubilizing power and higher boiling point (aiding dissolution/reactivity) with lower toxicity than chlorinated solvents. Ionic liquid-mediated reactions ([bmim][I] systems) often operate neat or with minimal co-solvent, eliminating volatile organic compounds (VOCs) and facilitating catalyst/reagent recycling [5] [10]. Recovery rates of ionic liquids exceeding 90% over multiple cycles significantly improve process sustainability and cost-effectiveness for large-scale iodoalkane production [5].
  • Cross-Coupling Reactions (Suzuki/Stille): These require solvents that solubilize both coupling partners, dissolve the base, and stabilize the Pd catalyst. Common choices include toluene, 1,4-dioxane, tetrahydrofuran (THF), dimethylformamide (DMF), and dimethylacetamide (DMAc). For alkyl-alkyl couplings, oxygen-free toluene or dioxane are often preferred to minimize catalyst deactivation. Binary solvent systems (e.g., toluene/water with phase-transfer catalysts, or DMAc/water) have shown promise in improving mass transfer and reaction efficiency, particularly for biphasic systems or when dealing with polar functional groups [7]. The choice significantly impacts reaction rate and yield; for instance, Pd-catalyzed couplings often proceed faster in dipolar aprotic solvents like DMF, but product isolation can be more complex.
  • Hydroiodination: Solvents like dichloroethane (DCE) or acetic acid (AcOH) are commonly used. AcOH can enhance regioselectivity in certain hydroiodination protocols [5].

Catalyst Development and Optimization: Catalyst design focuses on activity, selectivity, stability, and recyclability.

  • Pd Catalysts for Coupling: The choice of Pd precursor and ligand is paramount. For challenging alkyl-alkyl Suzuki couplings, Pd-PEPPSI-IPent ([PdCl₂(N-heterocyclic carbene)(3-pentylpyridine)]) and Pd(tBu₃P)₂ exhibit superior performance by accelerating the rate-determining reductive elimination step [2]. Ligand bulkiness and electron-donating ability are crucial factors. Catalyst loadings are continuously being reduced, with some systems achieving ppm levels for specific transformations, although 0.5-5 mol% remains typical for complex alkyl substrates. Heterogeneous Pd catalysts (e.g., Pd/C, Pd on oxides) offer easier recovery but can suffer from leaching and lower activity for demanding C(sp³)–C(sp³) bonds compared to homogeneous systems.
  • Catalysts for Halogenation/Functional Group Interconversion:
  • Lewis Acids: In hydroiodination or related additions, FeBr₂ effectively promotes Markovnikov addition, while Cu(I) salts favor anti-Markovnikov addition to terminal alkenes [5].
  • Solid Acids/Bases: For dehydrohalogenation steps or activating halogen sources, materials like silicaphosphine (Silphos) or acidic zeolites offer recyclable alternatives to traditional reagents like PPh₃ or AlX₃ [5] [10].
  • Nanostructured Catalysts: Materials like nano-TiO₂, while prominent in transesterification [10], inspire design principles for iodination catalysts. High surface area (e.g., >150 m²/g via BET analysis [10]) and controlled acid/base sites (characterized by NH₃/CO₂-TPD [10]) are desirable traits. For instance, sulfated zirconia or acidic resins could potentially catalyze alcohol iodination or related steps.

Process Optimization Parameters: Beyond solvent and catalyst, key parameters require fine-tuning:

  • Temperature: Balances reaction rate and selectivity/minimizing side reactions (e.g., elimination, decomposition). Appel reactions often proceed at 0°C to RT, while cross-couplings may require 60-100°C. Hydroiodination with TMSBr/O₂/Cu(I) works at RT [5].
  • Reaction Time: Must be sufficient for high conversion but minimized to reduce decomposition, especially for sensitive iodoalkanes or under heating.
  • Concentration/Purity of Reagents: Moisture or oxygen can deactivate catalysts (especially Pd(0)) or promote hydrolysis. Anhydrous conditions and inert atmospheres (N₂, Ar) are typically essential. High-purity starting materials minimize side reactions.
  • Additives: Bases (e.g., Cs₂CO₃, K₃PO₄, NEt₃) are crucial for Suzuki coupling. Phase-transfer catalysts (e.g., TBAB) can enhance rates in biphasic systems. Radical inhibitors might be needed in radical halogenation approaches.

Table 2: Solvent and Catalyst Systems for Key Steps Towards 11-(Iodomethyl)tricosane

Synthetic StepRecommended Solvent SystemsCatalyst SystemsCritical Optimization ParametersTarget Outcome Metrics
Appel Reaction (ROH → R-I)Toluene, CH₂Cl₂ (limited), [bmim][I] (neat)PPh₃/I₂, Silphos/I₂, [bmim][I]/AcidPurity of ROH, Stoichiometry (P/I₂), TemperatureYield >90%, Minimal P=O contamination, Scalability
Anti-Markovnikov HydroiodinationDCE, AcOHTMSBr, O₂, ppm Cu(I) (commercial source)O₂ flow/control, Cu concentration, RT stabilityRegioselectivity >90% (linear), Yield 70-85%
Alkyl-Alkyl Suzuki CouplingToluene (degassed), Dioxane (degassed)Pd-PEPPSI-IPent / Base (e.g., K₃PO₄, tBuOLi)Ligand choice, Base strength/concentration, Anhydrous/O₂-freeConversion >95%, Yield 80-90%, Low Pd residue
Stille Coupling (R-SnR₃ + R'-I)Toluene, DMF (degassed)Pd(PPh₃)₄, Pd₂(dba)₃ / Ligand (e.g., AsPh₃, Fu's ligands)Tin reagent purity, Ligand/Pd ratio, TemperatureYield 75-90%, Efficient Sn byproduct removal
Ionic Liquid ConversionNeat [bmim][I] (+ optional co-solvent)[bmim][I], catalytic H₂SO₄ or TsOHAcid loading, Temperature (RT-80°C), MixingYield 85-90%, IL recovery >95%, Low water

Characterization-Driven Optimization: Modern catalyst and process development relies heavily on analytical techniques:

  • Surface Area/Porosity (BET): Essential for evaluating solid catalysts (e.g., Silphos, supported Pd) [10].
  • Crystallinity (XRD): Monitors phase composition and stability of solid catalysts under reaction conditions [10].
  • Acid/Base Site Characterization (TPD): Measures type, strength, and density of sites (e.g., for Silphos or zeolites) using NH₃ (acidity) or CO₂ (basicity) [10].
  • Spectroscopy (NMR, IR, XPS): Tracks reaction progress, identifies intermediates (e.g., in Pd catalysis), and analyzes catalyst state (e.g., Pd oxidation state via XPS).

Optimization for 11-(iodomethyl)tricosane synthesis involves iterative cycles of catalyst/solvent selection, parameter adjustment guided by mechanistic understanding, and rigorous characterization to achieve high efficiency and scalability while minimizing environmental impact and cost.

Properties

Product Name

11-(Iodomethyl)tricosane

IUPAC Name

11-(iodomethyl)tricosane

Molecular Formula

C24H49I

Molecular Weight

464.5 g/mol

InChI

InChI=1S/C24H49I/c1-3-5-7-9-11-13-14-16-18-20-22-24(23-25)21-19-17-15-12-10-8-6-4-2/h24H,3-23H2,1-2H3

InChI Key

PSFBCUKDYGCIJB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC(CCCCCCCCCC)CI

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.